2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
Description
This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance organic semiconductors characterized by a planar aromatic core and strong electron-deficient properties. The structure features a pyrrolo[3,4-c]pyrrole-1,4-dione backbone substituted with branched alkyl chains (2-decyltetradecyl) and π-conjugated thiophene-based moieties. The 5-methylthiophen-2-yl and extended bithiophene-ethenyl groups enhance intermolecular π-π stacking and charge transport, making it suitable for optoelectronic applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). Synthesis typically involves Stille coupling, as seen in related DPP polymers .
Properties
Molecular Formula |
C74H117N3O2S4 |
|---|---|
Molecular Weight |
1209.0 g/mol |
IUPAC Name |
azane;2,5-bis(2-decyltetradecyl)-1-(5-methylthiophen-2-yl)-4-[5-[5-[(E)-2-(5-methylthiophen-2-yl)ethenyl]thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C74H114N2O2S4.H3N/c1-7-11-15-19-23-27-29-33-37-41-44-61(43-39-35-31-25-21-17-13-9-3)57-75-71(67-53-48-60(6)80-67)69-70(74(75)78)72(68-56-55-66(82-68)65-54-52-64(81-65)51-50-63-49-47-59(5)79-63)76(73(69)77)58-62(45-40-36-32-26-22-18-14-10-4)46-42-38-34-30-28-24-20-16-12-8-2;/h47-56,61-62H,7-46,57-58H2,1-6H3;1H3/b51-50+; |
InChI Key |
JURIDLUGLLBNNF-XRSFIUOESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)/C=C/C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C=CC5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through a condensation reaction between appropriate diketones and diamines under acidic or basic conditions.
Introduction of the thiophene groups: This step may involve the use of Stille or Suzuki coupling reactions to attach the thiophene moieties to the core structure.
Attachment of the alkyl chains: The long alkyl chains can be introduced through alkylation reactions using alkyl halides and suitable bases.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the core structure.
Substitution: Functional groups on the thiophene rings can be substituted with other groups to tailor the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene groups may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, making it a potential candidate for organic semiconductors and conductive polymers.
Biology
In biological research, derivatives of this compound may be explored for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to develop new drugs with specific therapeutic targets, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, the compound can be used in the development of advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in organic electronics, the compound’s electronic properties enable it to function as a semiconductor. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s performance and applications can be contextualized by comparing it with three analogous DPP derivatives:
Structural and Functional Group Analysis
Key Findings from Comparative Studies
Alkyl Chain Impact: The 2-decyltetradecyl chains in the target compound and ’s derivative enhance solubility in nonpolar solvents compared to the shorter 2-octyldodecyl chains in ’s compound. However, excessive alkyl branching may reduce crystallinity and charge mobility .
Bromine in ’s derivative facilitates Stille coupling for polymer synthesis, whereas boronate esters () enable Suzuki-Miyaura cross-coupling, reflecting divergent synthetic pathways . The amine group in the target compound is unique among the compared derivatives, likely enhancing solubility in polar solvents and enabling post-functionalization.
This adjustment could optimize energy-level alignment in OPVs. Boronate esters () introduce electron-withdrawing effects, which may lower the HOMO level and improve air stability in devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
